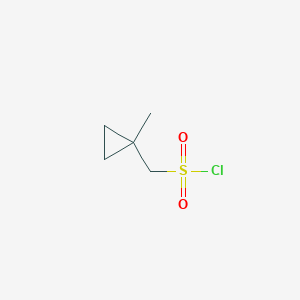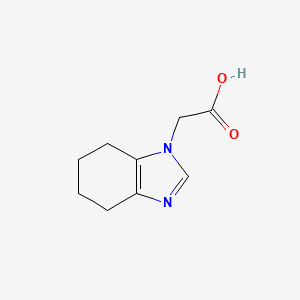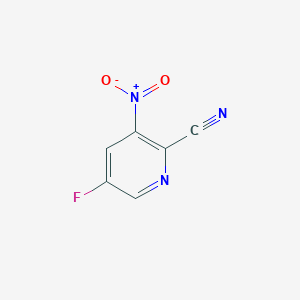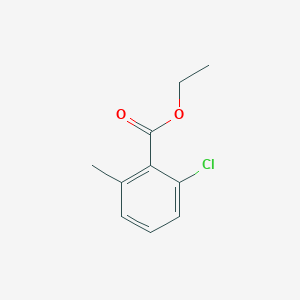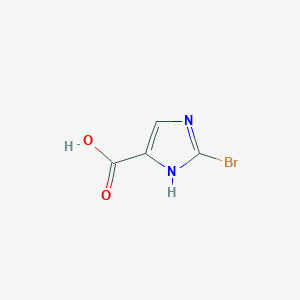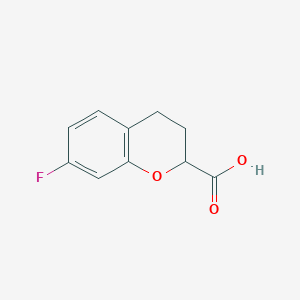
4-Bromo-2-chloro-6-methylbenzoic acid
概要
説明
4-Bromo-2-chloro-6-methylbenzoic acid (BCMBA) is a widely used organic compound in scientific research and laboratory experiments. It is a bromo-chloro-methylbenzoic acid derivative, and is a white solid at room temperature. It is used in a variety of applications, including synthesis, drug development, and biochemical research.
科学的研究の応用
Environmental Science Applications
- Formation and Decomposition of Brominated Disinfection Byproducts : Research has investigated the role of brominated compounds, like 4-Bromo-2-chloro-6-methylbenzoic acid, in the formation of disinfection byproducts during water treatment. These compounds are more cytotoxic and genotoxic than their chlorinated analogues, posing potential risks to human health. The study identified various polar brominated disinfection byproducts (Br-DBPs), highlighting the complex chemistry involved in water treatment processes and the need for monitoring these byproducts to ensure water safety (Zhai & Zhang, 2011).
Pharmaceutical Development Applications
- Anticonvulsant Activity of Derivatives : Derivatives of 4-Bromo-2-chloro-6-methylbenzoic acid have been explored for their potential anticonvulsant activity. The study on alkyl esters of 4-bromo-2-sulfamoylbenzoic acid and related compounds aimed to understand the relationship between chemical structure and anticonvulsant efficacy. Although the specific derivatives studied did not show significant activity, the research contributes to the ongoing search for new anticonvulsant drugs by highlighting the importance of electronic effects and molecular structure (Hamor & Reavlin, 1967).
Chemical Synthesis Applications
- Halogenated Aromatic Aldehydes Transformation : An interesting application is found in the metabolic transformation of halogenated aromatic aldehydes by anaerobic enrichment cultures. This process involves the reduction and oxidation of the aldehyde group, resulting in the synthesis of carboxylic acids and other compounds. The study provides insights into the environmental degradation of halogenated compounds and suggests potential biotechnological applications for the remediation of polluted environments (Neilson et al., 1988).
特性
IUPAC Name |
4-bromo-2-chloro-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIIFCWVWHSUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-6-methylbenzoic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1527009.png)
![1-Azaspiro[3.4]octane](/img/structure/B1527010.png)

![Benzyl (2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)carbamate](/img/structure/B1527014.png)
![2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride](/img/structure/B1527015.png)


